
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone, also known as PBF-2, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic organic compound that contains a fused benzene and furan ring system. PBF-2 has been shown to have effects on the central nervous system and may have potential applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood, but it is thought to involve the modulation of the sigma-2 receptor. This receptor has been shown to be involved in the regulation of calcium signaling, which is important for various cellular processes, including neurotransmission and cell death. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone may also have effects on other cellular pathways, such as the regulation of protein synthesis and the modulation of ion channels.
Biochemical and Physiological Effects:
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have effects on the central nervous system, including the ability to modulate neurotransmitter release and to induce apoptosis in certain cell types. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have antiproliferative effects on cancer cells in vitro. These effects may be related to the compound's ability to bind to the sigma-2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this protein. However, one limitation of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is that its effects on cellular pathways and physiological processes are not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is the development of more potent and selective sigma-2 receptor ligands based on the structure of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. These ligands could be used to further study the function of the sigma-2 receptor and its role in various physiological processes. Another area of interest is the investigation of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone and its effects on cellular pathways and physiological processes.
Métodos De Síntesis
The synthesis of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 3-phenyl-2-propen-1-one with 2-butanone in the presence of a base catalyst. The reaction yields 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone as a yellow solid with a melting point of 131-133 °C.
Aplicaciones Científicas De Investigación
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmission. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been used as a ligand in radioligand binding assays to study the sigma-2 receptor in vitro.
Propiedades
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13(19)11-12-17-18(14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLJGRSLWDZFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1-benzofuran-2-yl)butan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

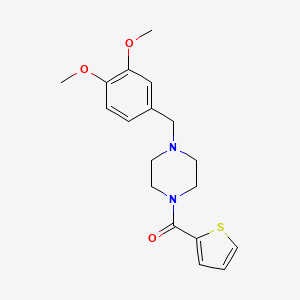
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)


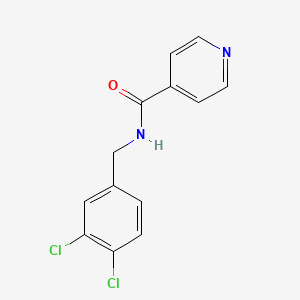
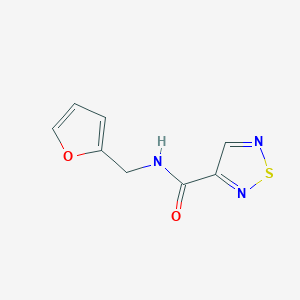
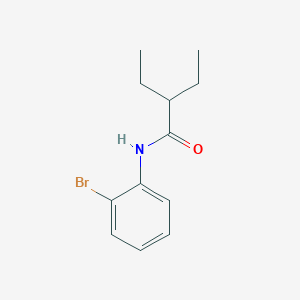
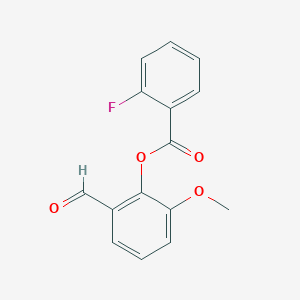
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

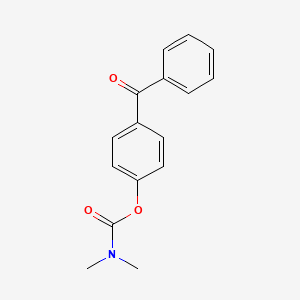
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)